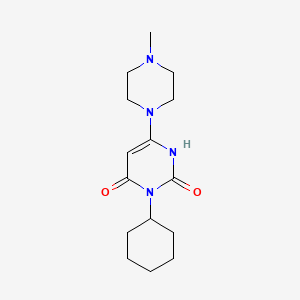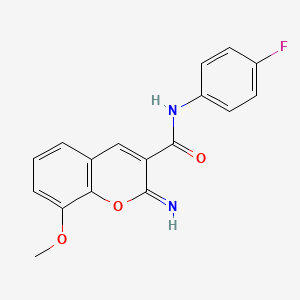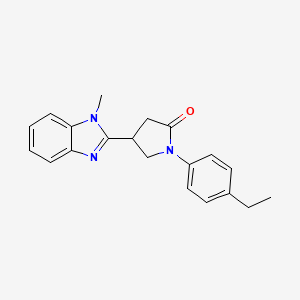
3-cyclohexyl-6-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-6-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (also known as MTP-dione) is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of particular interest due to its ability to interact with a variety of biomolecules, making it a useful tool for researchers.
Applications De Recherche Scientifique
MTP-dione has been studied for its potential applications in scientific research. It has been found to interact with a variety of biomolecules, including proteins, enzymes, and nucleic acids. This makes it a useful tool for researchers studying these molecules. For example, it has been used to study the structure and function of proteins, as well as to study the interaction between proteins and other biomolecules. It has also been used to study the regulation of gene expression, as well as to study the effects of drugs on biological systems.
Mécanisme D'action
MTP-dione has been found to interact with a variety of biomolecules through a number of different mechanisms. It has been found to interact with proteins through electrostatic interactions, hydrophobic interactions, and hydrogen bonding. It has also been found to interact with nucleic acids through electrostatic interactions, hydrogen bonding, and van der Waals interactions. These interactions allow MTP-dione to bind to and interact with a variety of biomolecules, making it a useful tool for researchers.
Biochemical and Physiological Effects
MTP-dione has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on enzymes, as well as an inhibitory effect on the activity of certain proteins. It has also been found to have an effect on the regulation of gene expression, as well as on the activity of certain hormones. Additionally, it has been found to have an effect on the metabolism of certain drugs, as well as on the absorption and distribution of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
MTP-dione has several advantages when used in laboratory experiments. It is relatively simple to synthesize, and is readily available from chemical suppliers. Additionally, it has been found to interact with a variety of biomolecules, making it a useful tool for researchers. However, there are also some limitations to its use in laboratory experiments. It can be difficult to control the concentration of MTP-dione in a solution, as its solubility is relatively low. Additionally, it can be difficult to control the specificity of its interaction with biomolecules, as it has been found to interact with a variety of different molecules.
Orientations Futures
MTP-dione has a number of potential future applications in scientific research. It could be used to study the structure and function of proteins, as well as to study the interaction between proteins and other biomolecules. It could also be used to study the regulation of gene expression, as well as to study the effects of drugs on biological systems. Additionally, it could be used to study the metabolism of certain drugs, as well as the absorption and distribution of certain drugs. Finally, it could be used to study the effects of certain hormones on biological systems.
Méthodes De Synthèse
MTP-dione is synthesized by reacting 4-methylpiperazine with cyclohexanone in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of around 100-120°C, and yields a product that is a white crystalline solid. The reaction is relatively simple and can be carried out in a laboratory setting with readily available chemicals.
Propriétés
IUPAC Name |
3-cyclohexyl-6-(4-methylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-17-7-9-18(10-8-17)13-11-14(20)19(15(21)16-13)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQRSLROLVMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6579209.png)
![(3Z)-3-[(4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6579216.png)

![N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B6579242.png)
![N-[(furan-2-yl)methyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B6579255.png)
![4-(dimethylsulfamoyl)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6579258.png)
![5-(4-fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B6579263.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6579270.png)
![N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B6579276.png)
![4-[cyclohexyl(ethyl)sulfamoyl]-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B6579280.png)
![3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine](/img/structure/B6579301.png)
![3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazine](/img/structure/B6579305.png)
![2-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide](/img/structure/B6579308.png)